molecular formula C17H18N6O B3321209 Ruxolitinib metabolite M18 CAS No. 1315607-85-2

Ruxolitinib metabolite M18

Katalognummer B3321209
CAS-Nummer: 1315607-85-2
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: YIOHYHBNMPEYIR-HNFVBEJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ruxolitinib M18 metabolite is a pharmacologically active metabolite of Ruxolitinib . Ruxolitinib is a tyrosine kinase inhibitor that targets the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways . The metabolite is used in Ruxolitinib impurity profiling during commercial production of Ruxolitinib and its related formulations .


Synthesis Analysis

Ruxolitinib is largely metabolized by CYP3A4 to multiple oxidized metabolites. The major human circulating metabolites are M18 formed by 2-hydroxylation of the cyclopentyl ring, and two other hydroxylated stereoisomers formed by 3-hydroxylation . Microbial biotransformation was successful in producing all diastereoisomers of the 2– and 3– hydroxylated metabolites of ruxolitinib, in addition to the ketone derivatives .


Molecular Structure Analysis

The molecular structure of Ruxolitinib M18 metabolite is represented by the chemical formula C17H18N6O . The InChI key is YIOHYHBNMPEYIR-HNFVBEJKSA-N . The IUPAC name is (3R)-3- (2-hydroxycyclopentyl)-3- (4- {1H-pyrrolo [2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile .


Chemical Reactions Analysis

Ruxolitinib is well absorbed, has 95% bio-availability, and is bound to albumin for 97%. Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of ruxolitinib are pharmacologically active .


Physical And Chemical Properties Analysis

The average weight of Ruxolitinib M18 metabolite is 322.372 . The logP value is 0.64, indicating its partition coefficient between n-octanol and water . The pKa values for the strongest acidic and basic are 11.57 and 5.24 respectively . The molecule has 5 hydrogen acceptor counts and 2 hydrogen donor counts .

Wirkmechanismus

Ruxolitinib is a tyrosine kinase inhibitor targeting the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways . It is used to treat myelofibrosis, polycythemia vera and steroid refractory graft versus host disease in the setting of allogeneic stem cell transplantation .

Eigenschaften

IUPAC Name

(3R)-3-(2-hydroxycyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c18-6-4-14(12-2-1-3-15(12)24)23-9-11(8-22-23)16-13-5-7-19-17(13)21-10-20-16/h5,7-10,12,14-15,24H,1-4H2,(H,19,20,21)/t12?,14-,15?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOHYHBNMPEYIR-HNFVBEJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C(C1)O)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruxolitinib metabolite M18

CAS RN

1315607-85-2
Record name Ruxolitinib metabolite M18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315607852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INCB-27598
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9V2A7I5VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ruxolitinib metabolite M18
Reactant of Route 2
Ruxolitinib metabolite M18
Reactant of Route 3
Reactant of Route 3
Ruxolitinib metabolite M18
Reactant of Route 4
Ruxolitinib metabolite M18
Reactant of Route 5
Reactant of Route 5
Ruxolitinib metabolite M18
Reactant of Route 6
Ruxolitinib metabolite M18

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.